molecular formula C14H18O4S B3824256 4-methyl-1,1-dioxidotetrahydro-3-thienyl 3-phenylpropanoate

4-methyl-1,1-dioxidotetrahydro-3-thienyl 3-phenylpropanoate

Cat. No. B3824256
M. Wt: 282.36 g/mol
InChI Key: WOWYOBYANBNSDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-1,1-dioxidotetrahydro-3-thienyl 3-phenylpropanoate, commonly known as MDPHP, is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. It is a designer drug that is often sold as a substitute for other illicit substances such as cocaine or amphetamines. Despite its growing popularity, little is known about the synthesis, mechanism of action, and physiological effects of MDPHP.

Mechanism of Action

The mechanism of action of MDPHP is not well understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to underlie the psychoactive effects of MDPHP, including its stimulant and euphoric properties.
Biochemical and Physiological Effects:
MDPHP has been shown to have a range of biochemical and physiological effects. In animal models, it has been shown to induce hyperactivity, anxiety, and psychosis. Additionally, MDPHP has been shown to increase heart rate, blood pressure, and body temperature in both animals and humans. These effects are consistent with the stimulant properties of MDPHP.

Advantages and Limitations for Lab Experiments

MDPHP has several advantages as a research tool. It is relatively easy to synthesize and has a well-defined chemical structure, making it a useful tool for investigating the effects of synthetic cathinones on the brain and behavior. However, there are also several limitations to using MDPHP in lab experiments. For example, the psychoactive effects of MDPHP can be difficult to control, and the drug may have different effects in different animal models. Additionally, the use of MDPHP in lab experiments raises ethical concerns due to its potential for abuse and addiction.

Future Directions

There is still much to be learned about MDPHP and other synthetic cathinones. Future research should focus on elucidating the mechanism of action of MDPHP and its effects on neurotransmitter systems. Additionally, further studies are needed to investigate the long-term effects of MDPHP use on the brain and behavior. Finally, research should focus on developing safer and more effective treatments for individuals who abuse synthetic cathinones.

Scientific Research Applications

MDPHP has been the subject of several scientific studies due to its psychoactive effects. It is often used as a research tool to investigate the effects of synthetic cathinones on the brain and behavior. In particular, MDPHP has been studied for its potential to induce hyperactivity, anxiety, and psychosis in animal models. Additionally, MDPHP has been used in studies to investigate the impact of synthetic cathinones on neurotransmitter systems such as dopamine, serotonin, and norepinephrine.

properties

IUPAC Name

(4-methyl-1,1-dioxothiolan-3-yl) 3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4S/c1-11-9-19(16,17)10-13(11)18-14(15)8-7-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWYOBYANBNSDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)CC1OC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1,1-dioxidotetrahydro-3-thienyl 3-phenylpropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-1,1-dioxidotetrahydro-3-thienyl 3-phenylpropanoate
Reactant of Route 2
Reactant of Route 2
4-methyl-1,1-dioxidotetrahydro-3-thienyl 3-phenylpropanoate
Reactant of Route 3
Reactant of Route 3
4-methyl-1,1-dioxidotetrahydro-3-thienyl 3-phenylpropanoate
Reactant of Route 4
4-methyl-1,1-dioxidotetrahydro-3-thienyl 3-phenylpropanoate
Reactant of Route 5
4-methyl-1,1-dioxidotetrahydro-3-thienyl 3-phenylpropanoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-methyl-1,1-dioxidotetrahydro-3-thienyl 3-phenylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.